

# Commercial Availability and Technical Guide for 1-Chloro-2-methoxybenzene-d3

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## Compound of Interest

Compound Name: 1-Chloro-2-methoxybenzene-d3

Cat. No.: B12301412

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability of **1-Chloro-2-methoxybenzene-d3**, a deuterated internal standard crucial for quantitative analytical studies. This document outlines its physicochemical properties, lists known commercial suppliers, and provides detailed experimental protocols for its use in analytical methodologies such as Gas Chromatography-Mass Spectrometry (GC-MS).

## Physicochemical Properties

**1-Chloro-2-methoxybenzene-d3** is the deuterium-labeled form of 1-Chloro-2-methoxybenzene. The introduction of deuterium atoms provides a distinct mass difference, making it an ideal internal standard for minimizing variability and improving accuracy in quantitative analyses.<sup>[1]</sup> The physicochemical properties of the non-deuterated analog, 1-Chloro-2-methoxybenzene, serve as a reliable reference.

Property	Value
Molecular Formula	C <sub>7</sub> H <sub>4</sub> D <sub>3</sub> ClO
Molecular Weight	145.60 g/mol
CAS Number	Not readily available
Synonyms	2-Chloroanisole-d3

Note: The Certificate of Analysis should be consulted for lot-specific information.

## Commercial Availability

**1-Chloro-2-methoxybenzene-d3** is available from several specialized chemical suppliers. Researchers are advised to contact the suppliers directly for the most current information on purity, isotopic enrichment, available quantities, and pricing.

Supplier	Website	Notes
MedChemExpress	--INVALID-LINK--	Lists the compound as "1-Chloro-2-methoxybenzene-d3 (2-Chloroanisole-d3)" for research use. <a href="#">[1]</a>
Glyko	--INVALID-LINK--	Lists "1-Chloro-2-methoxybenzene-d3".
Artepal	--INVALID-LINK--	Lists "1-Chloro-2-methoxybenzene-d3".

## Experimental Protocols

While specific experimental protocols for the synthesis of **1-Chloro-2-methoxybenzene-d3** are not readily available in the public domain, the following protocols for its use as an internal standard in GC-MS analysis have been adapted from established methods for structurally similar deuterated compounds.

### Protocol 1: Preparation of Standard Solutions

This protocol outlines the preparation of stock and working standard solutions of **1-Chloro-2-methoxybenzene-d3** for use as an internal standard.

Materials:

- **1-Chloro-2-methoxybenzene-d3**
- Methanol (GC grade or higher)

- Class A volumetric flasks
- Calibrated pipettes
- Vortex mixer
- Amber glass vials for storage

Procedure:

- Stock Solution (e.g., 1 mg/mL):
  1. Accurately weigh a precise amount (e.g., 10 mg) of **1-Chloro-2-methoxybenzene-d3**.
  2. Quantitatively transfer the weighed compound to a Class A volumetric flask (e.g., 10 mL).
  3. Add a small volume of methanol to dissolve the compound.
  4. Once dissolved, bring the flask to volume with methanol.
  5. Cap the flask and mix thoroughly by inversion and vortexing.
  6. Transfer the stock solution to a labeled amber glass vial and store at 2-8°C, protected from light.
- Working Standard Solution (e.g., 10 µg/mL):
  1. Pipette a calculated volume of the stock solution (e.g., 100 µL) into a new volumetric flask (e.g., 10 mL).
  2. Dilute to the final volume with methanol.
  3. Mix thoroughly and store in a labeled amber glass vial under the same conditions as the stock solution.

## Protocol 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the use of **1-Chloro-2-methoxybenzene-d3** as an internal standard for the quantification of an analyte of interest in a sample matrix.

#### Instrumentation and Reagents:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Appropriate GC column (e.g., a mid-polarity column with a 5% phenyl-methylpolysiloxane stationary phase)
- Helium (carrier gas)
- Sample containing the analyte of interest
- **1-Chloro-2-methoxybenzene-d3** working standard solution
- Solvents for sample extraction and dilution (e.g., ethyl acetate, hexane)

#### Procedure:

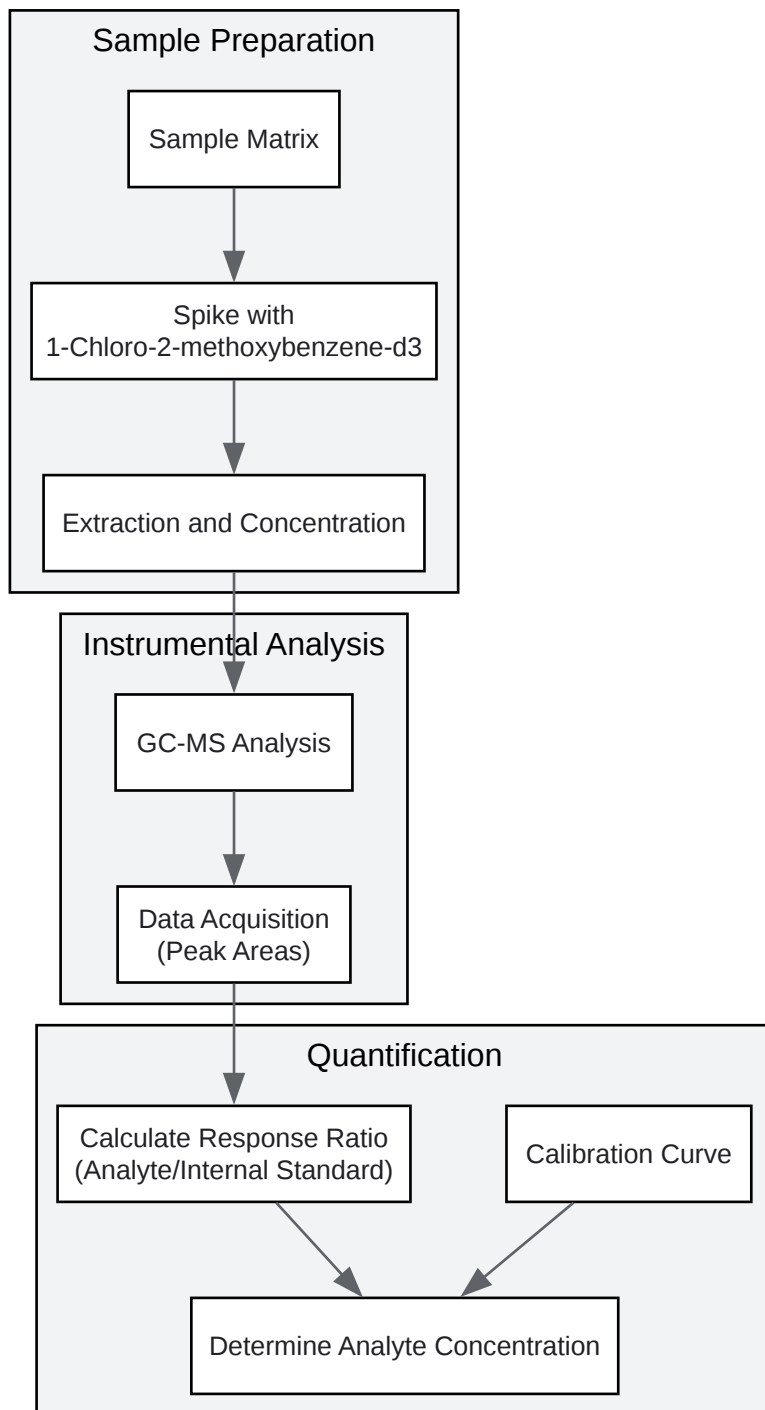
- Sample Preparation:
  1. Accurately measure a known amount of the sample.
  2. Spike the sample with a precise volume of the **1-Chloro-2-methoxybenzene-d3** working standard solution.
  3. Perform the necessary extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte and the internal standard.
  4. Concentrate the extract if necessary and reconstitute in a suitable solvent for GC-MS analysis.
- GC-MS Analysis:
  1. Inject a specific volume of the prepared sample onto the GC column.

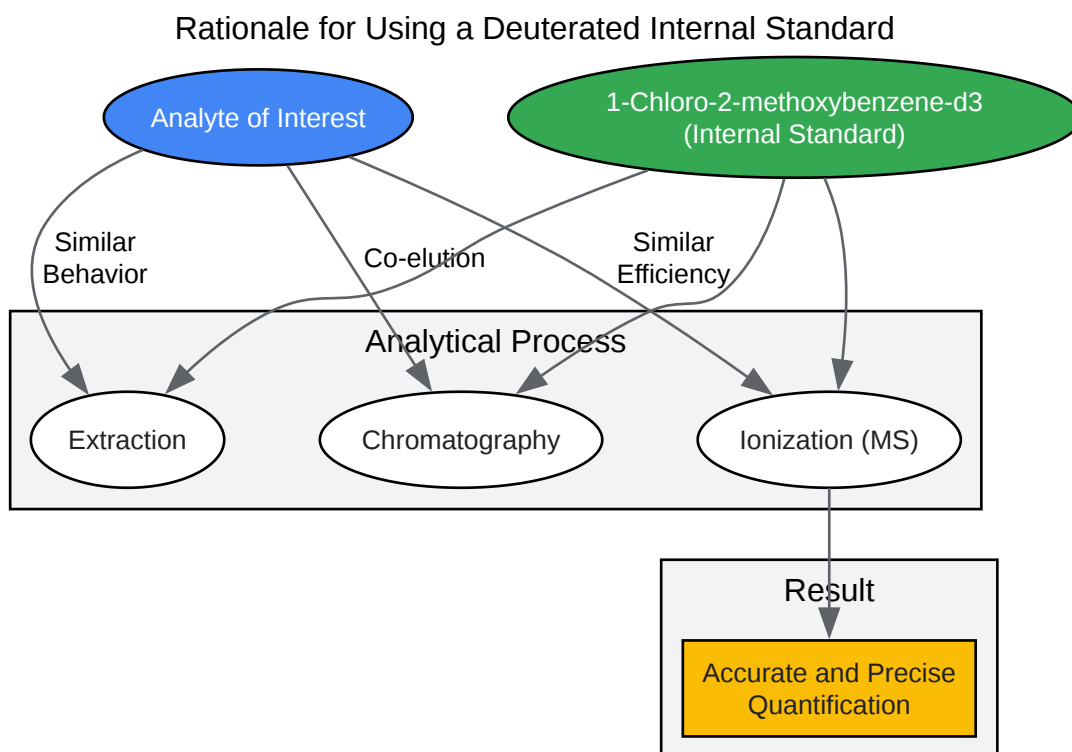
2. Run the appropriate GC temperature program to separate the analyte and the internal standard.
  3. The mass spectrometer should be operated in a suitable mode (e.g., Selected Ion Monitoring, SIM) to detect and quantify the characteristic ions of both the analyte and **1-Chloro-2-methoxybenzene-d3**.
- Data Analysis:
    1. Integrate the peak areas of the analyte and the internal standard.
    2. Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).
    3. Prepare a calibration curve by analyzing a series of calibration standards with known concentrations of the analyte and a constant concentration of the internal standard.
    4. Determine the concentration of the analyte in the sample by comparing its response ratio to the calibration curve.

## Visualizations

The following diagrams illustrate key concepts and workflows relevant to the use of **1-Chloro-2-methoxybenzene-d3**.

## Workflow for Quantitative Analysis using an Internal Standard





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## References

- 1. medchemexpress.com [medchemexpress.com]
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